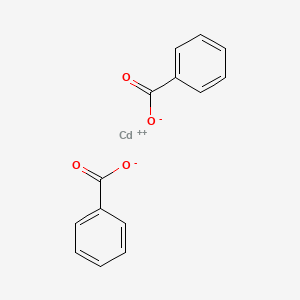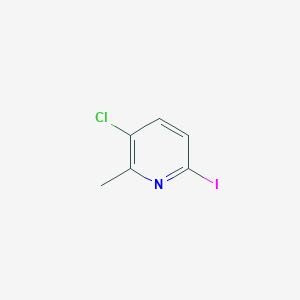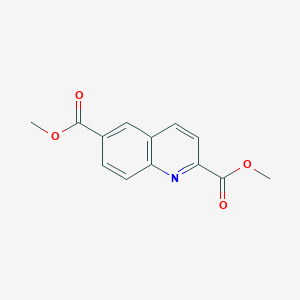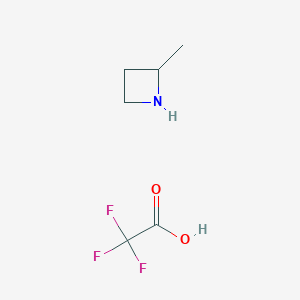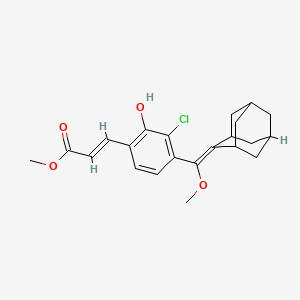
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is a complex organic compound with a unique structure that combines adamantane, a polycyclic hydrocarbon, with a phenyl group substituted with chlorine, hydroxyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the methoxy and methylene groups.
Aldol Condensation: The functionalized adamantane is then subjected to aldol condensation with a suitable aldehyde to form the intermediate compound.
Esterification: The intermediate is esterified with methyl acrylate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its adamantane core is known for enhancing the stability and bioavailability of drugs. Additionally, the presence of multiple functional groups allows for targeted interactions with biological molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(4-(adamantan-2-ylidene(methoxy)methyl)-3-chloro-2-hydroxyphenyl)acrylate involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with hydrophobic pockets in proteins, while the functional groups can form hydrogen bonds and other interactions with active sites. This allows the compound to modulate the activity of enzymes or receptors, leading to its biological effects.
Properties
Molecular Formula |
C22H25ClO4 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
methyl (E)-3-[4-[2-adamantylidene(methoxy)methyl]-3-chloro-2-hydroxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C22H25ClO4/c1-26-18(24)6-4-14-3-5-17(20(23)21(14)25)22(27-2)19-15-8-12-7-13(10-15)11-16(19)9-12/h3-6,12-13,15-16,25H,7-11H2,1-2H3/b6-4+,22-19? |
InChI Key |
KORDOCITOWKYQK-PFLNPMNTSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
Canonical SMILES |
COC(=O)C=CC1=C(C(=C(C=C1)C(=C2C3CC4CC(C3)CC2C4)OC)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


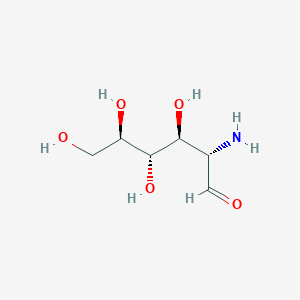
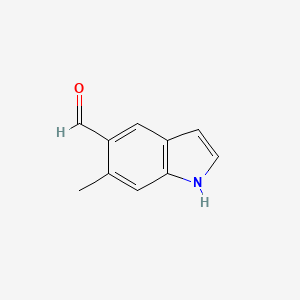
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
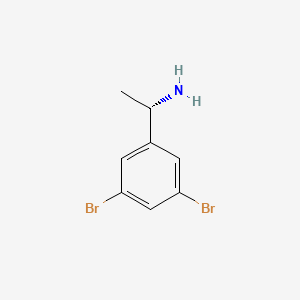
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)

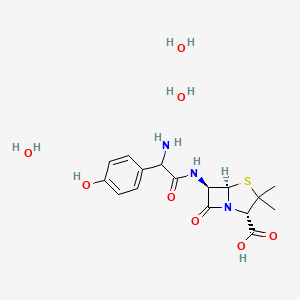
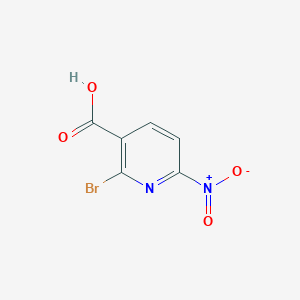
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
